Acide 3-(2,3-diméthyl-1H-indol-1-yl)propanoïque

Vue d'ensemble

Description

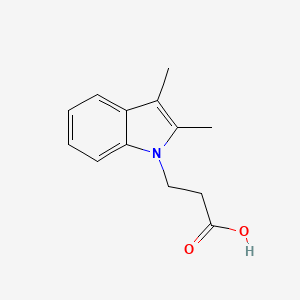

3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a propanoic acid group attached to an indole ring, which is further substituted with two methyl groups at positions 2 and 3.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of indole derivatives, including 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid. Research indicates that compounds like indole propionic acid exhibit strong neuroprotective and antioxidant activities. These properties make them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.2 Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated that indole derivatives can inhibit the growth of various bacteria, including Mycobacterium tuberculosis. For instance, indole propionic acid was identified as a potent inhibitor with favorable pharmacokinetic properties in mouse models . This suggests its potential use as an adjunct therapy in tuberculosis treatment.

1.3 Antidepressant Properties

Indole compounds are also being investigated for their antidepressant effects. The modulation of serotonin pathways by these compounds could lead to new therapeutic strategies for mood disorders. The structural similarity of 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid to known antidepressants suggests it may interact with serotonin receptors, warranting further investigation .

Biochemical Applications

2.1 Enzyme Inhibition

Research indicates that 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid may inhibit specific enzymes involved in metabolic pathways. For example, its derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters. This inhibition could enhance the levels of neurotransmitters in the brain, contributing to its antidepressant effects .

2.2 Antioxidant Activity

The compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. By scavenging free radicals, it may protect cells from damage associated with various diseases, including cancer and cardiovascular disorders .

Industrial Applications

3.1 Chemical Synthesis

In industrial chemistry, 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique indole structure allows it to be modified into a variety of derivatives with tailored biological activities .

3.2 Material Science

The compound is also being explored for applications in material science, particularly in the development of new polymers and nanomaterials that leverage its chemical properties for enhanced performance in various applications.

Case Studies and Research Findings

| Study Title | Findings | Implications |

|---|---|---|

| Neuroprotective Effects of Indole Derivatives | Demonstrated significant neuroprotection and antioxidant activity in vitro | Potential treatment for neurodegenerative diseases |

| Antimicrobial Activity Against Mycobacterium tuberculosis | Indole propionic acid showed dose-dependent growth inhibition | Possible adjunct therapy for tuberculosis |

| Enzyme Inhibition Studies | Identified as a monoamine oxidase inhibitor | Could enhance neurotransmitter levels for mood disorders |

Mécanisme D'action

Target of Action

3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of effects at the molecular and cellular levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Methylation: The indole ring is then methylated at positions 2 and 3 using methyl iodide in the presence of a strong base like sodium hydride.

Attachment of the Propanoic Acid Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the propanoic acid, converting it to an alcohol.

Substitution: Electrophilic substitution reactions are common at the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Alcohol derivatives of the propanoic acid group.

Substitution: Halogenated or nitrated indole derivatives.

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.

Indole-3-propionic acid: Another indole derivative with a propanoic acid group but without the methyl substitutions.

Uniqueness: 3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of two methyl groups at positions 2 and 3 can affect the compound’s steric and electronic properties, making it distinct from other indole derivatives.

Activité Biologique

3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid, an indole derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

- Molecular Formula : C₁₃H₁₅NO₂

- Molecular Weight : 219.27 g/mol

- Functional Groups : Indole ring and propanoic acid moiety

Target Receptors

3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid exhibits a high affinity for various receptors, influencing multiple biochemical pathways. Indole derivatives are known to interact with:

- Influenza A Virus : Some studies indicate inhibitory effects on viral replication.

- Cancer Cell Pathways : The compound has shown potential in modulating pathways associated with cell proliferation and apoptosis.

Biochemical Pathways

The compound's interaction with cellular receptors suggests a broad spectrum of biological activities, including:

- Antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer properties through apoptosis induction in various cancer cell lines.

Antimicrobial Activity

Research indicates that 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid possesses significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.69 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 5.64 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results suggest that the compound's structural characteristics contribute to its biological activity against pathogenic microorganisms .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 0.13 mg/mL to 0.69 mg/mL, indicating promising antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .

Case Studies

-

Study on HCT-116 Cells :

- Treatment with 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid resulted in significant nuclear disintegration and chromatin condensation, indicative of apoptosis.

- DAPI staining showed reduced fluorescence in treated cells compared to controls, confirming the compound's effectiveness in inhibiting cell growth .

- Comparative Analysis with Similar Compounds :

Propriétés

IUPAC Name |

3-(2,3-dimethylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9-10(2)14(8-7-13(15)16)12-6-4-3-5-11(9)12/h3-6H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEPFNICPJDRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360265 | |

| Record name | 3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40313-28-8 | |

| Record name | 3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.